1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Brand Name: Vulcanchem
CAS No.: 1373232-56-4
VCID: VC2877369
InChI: InChI=1S/C10H12N2O4/c1-15-9(13)7(10(14)16-2)8-6(11)4-3-5-12-8/h3-5,7H,11H2,1-2H3
SMILES: COC(=O)C(C1=C(C=CC=N1)N)C(=O)OC
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate

CAS No.: 1373232-56-4

Cat. No.: VC2877369

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate - 1373232-56-4

Specification

CAS No. 1373232-56-4
Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Standard InChI InChI=1S/C10H12N2O4/c1-15-9(13)7(10(14)16-2)8-6(11)4-3-5-12-8/h3-5,7H,11H2,1-2H3
Standard InChI Key JWNXVZVRRUSJQJ-UHFFFAOYSA-N
SMILES COC(=O)C(C1=C(C=CC=N1)N)C(=O)OC
Canonical SMILES COC(=O)C(C1=C(C=CC=N1)N)C(=O)OC

Introduction

Structural Characteristics and Chemical Identity

1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is an organic compound featuring a pyridine ring with an amino group at the 3-position, connected to a malonate (propanedioate) moiety at the 2-position. The malonate group contains two methyl ester functionalities, creating a structure with multiple reactive sites and potential for further derivatization.

Chemical and Physical Properties

The compound belongs to the family of substituted pyridines and malonates, combining the properties of both structural elements. The amino group at the 3-position of the pyridine ring distinguishes it from similar compounds, such as its nitro-substituted analog dimethyl 2-(5-nitropyridin-2-yl)malonate. The presence of the amino group significantly alters the electron distribution within the molecule, affecting its reactivity and potential applications.

Molecular Identification Data

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₄
Molecular Weight224.21 g/mol
Physical StateCrystalline solid (predicted)
SolubilityLikely soluble in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and moderately soluble in alcohols
Spectroscopic FeaturesExpected ¹H NMR signals for aromatic protons (δ ~7.0-8.5 ppm), methyl ester groups (δ ~3.7-3.8 ppm), and amino protons (δ ~4.0-5.0 ppm, broad)

The structural features include a pyridine ring with an electron-donating amino group at position 3, which increases electron density in the aromatic system compared to nitro-substituted analogs. The malonate group at position 2 introduces carboxylic ester functionalities that can participate in various chemical transformations.

Synthetic Methodologies

The synthesis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate can be approached through multiple synthetic routes, leveraging the reactivity of pyridine derivatives and malonate esters.

Primary Synthetic Pathways

One potential synthetic route involves the reaction of 2-halo-3-aminopyridine with dimethyl malonate under basic conditions. This nucleophilic aromatic substitution reaction would follow similar principles to the synthesis of related compounds such as dimethyl 2-(5-nitropyridin-2-yl)malonate, which typically employs 2-chloro-5-nitropyridine as a starting material.

Alternatively, the compound could be synthesized through reduction of a nitro precursor. This approach would involve:

  • Synthesis of dimethyl 2-(3-nitropyridin-2-yl)propanedioate through nucleophilic substitution

  • Selective reduction of the nitro group to an amino group using appropriate reducing agents

Reaction Conditions and Considerations

The nucleophilic substitution reaction typically requires:

ParameterTypical Conditions
BaseSodium hydride, potassium carbonate, or potassium tert-butoxide
SolventDimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP)
Temperature70-100°C
Reaction Time4-24 hours
AtmosphereInert (nitrogen or argon)

For the reduction of a nitro precursor to obtain the amino derivative, suitable conditions include:

Reducing SystemConditionsNotes
H₂/Pd-CRoom temperature, atmospheric pressure or moderate pressureMild conditions, high selectivity
Tin(II) chlorideReflux in ethanol or ethyl acetate, acidic conditionsGood functional group tolerance
Iron/acetic acidModerate temperature (50-70°C)Economical for larger scale
Sodium dithioniteAqueous/organic biphasic system, room temperatureEnvironmentally friendly option

Each method presents different advantages regarding yield, selectivity, and functional group compatibility.

Chemical Reactivity Profile

The reactivity of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is governed by the presence of three key functional groups: the aromatic pyridine ring, the amino group, and the malonate diesters.

Reactions Involving the Amino Group

The amino group at the 3-position of the pyridine ring can participate in various transformations:

  • Diazotization to form diazonium salts, which can undergo further transformations such as Sandmeyer reactions

  • Acylation with acid chlorides or anhydrides to form amides

  • Reductive amination with aldehydes or ketones

  • Formation of imines through condensation with carbonyl compounds

These reactions provide pathways for further functionalization and can be used to introduce diverse structural modifications.

Reactions Involving the Malonate Group

The malonate moiety offers additional reactive sites:

  • Hydrolysis of the methyl esters under acidic or basic conditions to form the corresponding carboxylic acids

  • Transesterification to form different ester derivatives

  • Decarboxylation reactions, particularly after mono-hydrolysis, to yield simpler structures

  • Nucleophilic addition reactions at the carbonyl groups

Reaction Matrix

The following table summarizes key reactions and their expected products:

Reaction TypeReagentsExpected ProductsPotential Applications
Ester HydrolysisNaOH or KOH in aqueous methanol2-(3-aminopyridin-2-yl)propanedioic acidPrecursor for decarboxylation reactions
Selective ReductionLiAlH₄ or NaBH₄Alcohol derivativesBuilding blocks for more complex structures
Amide FormationAmines, HATU or EDC coupling agentsAmide derivativesPeptide-like structures
DiazotizationNaNO₂, HCl, low temperatureDiazonium intermediatesPrecursors for halogenation, cyanation
DecarboxylationHeat, after mono-hydrolysisSimplified carboxylic acid derivativesMore stable compounds with reduced functionality

Applications in Scientific Research

The structural features of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate make it potentially valuable in various scientific disciplines.

Medicinal Chemistry Applications

In medicinal chemistry, similar aminopyridine derivatives have been investigated for various biological activities:

  • As scaffolds for kinase inhibitors, including extracellular signal-related kinase inhibitors, which have implications in cancer research

  • As building blocks for compounds with potential antimicrobial activity

  • In the development of central nervous system active compounds, leveraging the properties of the aminopyridine moiety

The presence of both hydrogen bond donors (amino group) and acceptors (pyridine nitrogen, ester groups) creates a pharmacophore pattern that can interact with various biological targets.

Material Science Considerations

While less documented, the compound's structural features suggest potential applications in material science:

  • As a precursor for conjugated systems through further functionalization

  • In the development of coordination complexes, utilizing the amino group and pyridine nitrogen as coordination sites

  • As building blocks for supramolecular assemblies through hydrogen bonding networks

Synthetic Organic Chemistry Utility

In synthetic organic chemistry, the compound can serve as:

  • A versatile intermediate for the synthesis of more complex heterocyclic systems

  • A model substrate for studying selective reactions in the presence of multiple functional groups

  • A building block for the construction of compounds with biological relevance

Comparative Analysis with Structurally Related Compounds

Understanding the relationship between 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate and structurally similar compounds provides valuable insights into its unique properties and potential applications.

Comparison with Nitro-Substituted Analogs

The most significant difference between 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate and its nitro-substituted counterpart, dimethyl 2-(5-nitropyridin-2-yl)malonate, lies in the electronic properties of the substituents and their positions on the pyridine ring.

Feature1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioateDimethyl 2-(5-nitropyridin-2-yl)malonate
Electronic Effect of SubstituentElectron-donating (amino group)Electron-withdrawing (nitro group)
Position of Substituent3-position (adjacent to attachment point)5-position (para to attachment point)
Basicity of Pyridine NitrogenHigher (enhanced by amino group)Lower (reduced by nitro group)
Reactivity toward ElectrophilesEnhanced at positions activated by amino groupReduced due to electron-deficient system
Reactivity toward NucleophilesReduced at positions activated by amino groupEnhanced, especially at positions activated by nitro group

Significance of Positional Isomerism

The position of the amino group at C-3 (adjacent to the point of attachment of the malonate group) creates unique steric and electronic environments that can influence:

  • The conformation of the molecule, potentially affecting its ability to interact with biological targets

  • The reactivity of the malonate group due to proximity effects

  • The potential for intramolecular interactions between the amino group and nearby functional groups

Functional Group Interplay

The presence of both an amino group and malonate esters in the same molecule creates opportunities for selective transformations and the development of synthetic strategies that leverage the differential reactivity of these functional groups.

Spectroscopic Characterization

Spectroscopic methods provide essential tools for the identification and structural confirmation of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum would feature characteristic signals:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-47.0-7.5Doublet or doublet of doublets1H
Pyridine H-57.2-7.6Multiplet1H
Pyridine H-68.0-8.5Doublet1H
Malonyl CH4.8-5.2Singlet1H
Methyl ester CH₃3.7-3.8Two singlets6H
Amino NH₂4.0-5.0Broad singlet2H

The ¹³C NMR spectrum would show resonances for:

  • Carbonyl carbons of the esters (δ ~165-170 ppm)

  • Aromatic carbons of the pyridine ring (δ ~110-150 ppm)

  • The malonate methine carbon (δ ~55-60 ppm)

  • Methyl carbons of the esters (δ ~52-54 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amino)3300-3500 (typically two bands)
C=O stretching (ester)1720-1750
C=N and C=C stretching (pyridine)1550-1650
C-O stretching (ester)1200-1250
C-N stretching1250-1350

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z 224 (corresponding to C₁₀H₁₂N₂O₄)

  • Fragment ions corresponding to the loss of methoxy groups (m/z 193, 162)

  • Fragment ions from cleavage of the malonate-pyridine bond

Structure-Activity Relationships and Biological Relevance

The structural features of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate suggest potential biological activities that could be explored in pharmaceutical research.

Structure Optimization Strategies

For medicinal chemistry applications, structure optimization might focus on:

Structural ElementModification StrategyPotential Effect
Amino GroupAlkylation, acylationModulation of hydrogen bonding capacity and lipophilicity
Ester GroupsVariation of alkyl chain, conversion to amidesAdjustment of pharmacokinetic properties
Pyridine RingIntroduction of additional substituentsFine-tuning of electronic properties and target selectivity
Malonate BridgeIncorporation into cyclic structuresConformational restriction and increased metabolic stability

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